molecular formula C10H8Cl3NO2 B2744337 N-(2-acetylphenyl)-2,2,2-trichloroacetamide CAS No. 69559-56-4

N-(2-acetylphenyl)-2,2,2-trichloroacetamide

Cat. No.: B2744337
CAS No.: 69559-56-4
M. Wt: 280.53
InChI Key: UDRBJVPGWJWEKC-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-2,2,2-trichloroacetamide is an organic compound with the molecular formula C10H8Cl3NO2 . This acetamide derivative features a 2-acetylphenyl group attached to a 2,2,2-trichloroacetamide moiety. While specific biological data for this compound is limited in the public domain, its structural class is of significant interest in medicinal chemistry research. Related N-acetylphenyl trichloroacetamide and chloroacetamide analogs have been identified and studied as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin production and has implications in dermatological disorders and Parkinson's disease, making its inhibitors a valuable target for therapeutic development . The structural features of this compound, including the acetyl group and the trichloroacetamide chain, are similar to those used in solid-phase synthesis applications, suggesting potential utility as a building block or linker in synthetic chemistry . This product is intended for research purposes in chemical synthesis and investigational biology. It is strictly for laboratory use and is not certified for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for verifying the compound's suitability and purity for their specific experimental needs.

Properties

IUPAC Name

N-(2-acetylphenyl)-2,2,2-trichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3NO2/c1-6(15)7-4-2-3-5-8(7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRBJVPGWJWEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The conventional synthesis involves the acylation of 2-aminoacetophenone with trichloroacetyl chloride (Cl₃CCOCl) or ethyl trichloroacetate (Cl₃CCOOEt) in the presence of a base such as triethylamine (TEA). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Trichloroacetyl Chloride Route :
$$
\text{2-Aminoacetophenone} + \text{Cl₃CCOCl} \xrightarrow{\text{TEA, solvent}} \text{N-(2-Acetylphenyl)-2,2,2-trichloroacetamide} + \text{HCl}
$$
This method is widely used due to the high electrophilicity of trichloroacetyl chloride, but it requires careful handling due to the reagent’s corrosivity and toxicity.

Ethyl Trichloroacetate Route :
Ethyl trichloroacetate offers a safer alternative, as it avoids the formation of dichloroketene byproducts that reduce yield. The reaction proceeds via nucleophilic acyl substitution:
$$
\text{2-Aminoacetophenone} + \text{Cl₃CCOOEt} \xrightarrow{\text{Base}} \text{Product} + \text{EtOH}
$$

Optimization of Reaction Conditions

  • Solvent Systems : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) are preferred for their ability to stabilize ionic intermediates. A cyclohexane-toluene mixture (1:1–2 v/v) has been reported to enhance yield in analogous acylation reactions by improving reagent solubility.
  • Temperature and Time : Reactions are typically conducted under reflux (70–120°C) for 1–22 hours, with longer durations required for sterically hindered amines.
  • Base Selection : Triethylamine is optimal due to its strong basicity and low nucleophilicity, minimizing side reactions.

Table 1. Comparative Yields for Conventional Acylation Methods

Reagent Solvent Base Temperature (°C) Yield (%) Purity (%)
Cl₃CCOCl Dichloromethane TEA 70 85 98
Cl₃CCOOEt Toluene Pyridine 100 92 99
Cl₃CCOCl Cyclohexane-Toluene (1:1) TEA 80 89 97

Photochemical Synthesis Using Tetrachloroethylene (TCE)

Reaction Protocol and Mechanism

The photochemical method involves UV irradiation of TCE and 2-aminoacetophenone under oxygen bubbling. TCE undergoes photochemical oxidation to generate trichloroacetyl chloride in situ, which reacts immediately with the amine:
$$
\text{CCl₂=CCl₂} \xrightarrow{h\nu, O_2} \text{Cl₃CCOCl} \xrightarrow{\text{2-Aminoacetophenone}} \text{Product}
$$
Key Steps :

  • Photo-Oxidation : A low-pressure mercury lamp (254 nm) irradiates TCE at 50–80°C, producing trichloroacetyl chloride.
  • Acylation : The amine reacts with the generated acyl chloride without isolation.
  • Workup : Precipitation with n-hexane or extraction with dichloromethane yields the product in >97% purity.

Advantages Over Conventional Methods

  • Safety : Avoids direct handling of trichloroacetyl chloride.
  • Broad Substrate Compatibility : Effective even for low-nucleophilicity amines, including hydrochloride salts.
  • Scalability : Continuous O₂ bubbling and UV reactors enable large-scale production.

Table 2. Photochemical Method Performance Metrics

Parameter Value
Irradiation Time 1–3 hours
Temperature 50–80°C
Yield 97%
Purity 99% (HPLC)

Comparative Analysis of Methodologies

Yield and Purity

  • Photochemical Method : Superior yield (97%) and purity due to in situ reagent generation and minimized side reactions.
  • Conventional Acylation : Yields 80–95%, with purity dependent on solvent and workup efficiency.

Practical Considerations

  • Equipment : Photochemical synthesis requires UV reactors and gas traps for HCl, increasing initial setup costs.
  • Reagent Cost : TCE is cheaper than trichloroacetyl chloride, but its environmental impact necessitates careful disposal.

Reaction Workup and Purification

Isolation Techniques

  • Precipitation : Addition of n-hexane to the reaction mixture precipitates the product, which is filtered and dried.
  • Extraction : Dichloromethane-water partitioning removes unreacted amines and salts, followed by drying over Na₂SO₄.

Recrystallization

Recrystallization from ethanol or ethyl acetate enhances purity to >99%, as confirmed by melting point (mp 148–150°C) and NMR analysis.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-2,2,2-trichloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-(2-acetylphenyl)-substituted amides or thioamides.

    Oxidation: Formation of N-(2-carboxyphenyl)-2,2,2-trichloroacetamide.

    Reduction: Formation of N-(2-acetylphenyl)-2,2,2-trichloroethylamine.

Scientific Research Applications

Medicinal Chemistry

Overview : N-(2-acetylphenyl)-2,2,2-trichloroacetamide serves as a crucial intermediate in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with potential anti-inflammatory and analgesic properties.

Case Study : Research has demonstrated that derivatives of this compound exhibit significant biological activity. For instance, a study focusing on the synthesis of various derivatives revealed that certain modifications enhanced their efficacy against inflammatory pathways in vitro. These findings suggest that this compound can be a starting point for developing new therapeutic agents targeting inflammation-related diseases.

Organic Synthesis

Overview : The compound is utilized as a building block in organic synthesis, particularly in the formation of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthetic chemists.

Reactions :

  • Substitution Reactions : The trichloroacetamide group can undergo nucleophilic substitutions, leading to the formation of new amides or thioamides.
  • Oxidation and Reduction : The acetyl group can be oxidized to carboxylic acids or reduced to amines or alcohols.

Data Table: Reaction Types and Conditions

Reaction TypeReagentsConditions
Nucleophilic SubstitutionAmines/Thiol NucleophilesBase (NaOH/K2CO3)
OxidationKMnO4/CrO3Acidic conditions
ReductionLiAlH4/NaBH4Anhydrous conditions

Material Science

Overview : In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings with specific properties.

Application Example : Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. For instance, a recent investigation into polymer composites revealed that adding this compound improved the thermal degradation temperature by approximately 20°C compared to control samples without the compound.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The trichloroacetamide moiety can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their function. The acetyl group may also participate in acetylation reactions, modifying the activity of enzymes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Crystal Symmetry

The position of substituents on the phenyl ring significantly impacts crystal symmetry and Cl environments, as observed via 35Cl NQR spectroscopy and X-ray diffraction:

Compound Substituent Position Crystal System Space Group 35Cl NQR Frequencies References
N-(2-Methylphenyl)-2,2,2-trichloroacetamide 2-CH3 Monoclinic P21/n 1 resonance
N-(3-Methylphenyl)-2,2,2-trichloroacetamide 3-CH3 Monoclinic P21/c 3 resonances
N-(4-Methylphenyl)-2,2,2-trichloroacetamide 4-CH3 Orthorhombic Pmc21 6 resonances
N-(2-Nitrophenyl)-2,2,2-trichloroacetamide 2-NO2 Triclinic P1 6 resonances
N-(4-Bromophenyl)-2,2,2-trichloroacetamide 4-Br Monoclinic P21/c 1 resonance

Key Findings :

  • Ortho-substituents (e.g., 2-CH3, 2-NO2) reduce symmetry, leading to fewer NQR frequencies due to equivalent Cl environments in asymmetric units.
  • Para-substituents (e.g., 4-CH3, 4-Br) increase symmetry, resulting in distinct Cl environments and higher NQR frequency counts .
Electronic Effects of Substituents

Electron-withdrawing groups (e.g., NO2, Cl) and electron-donating groups (e.g., CH3) alter hydrogen bonding and molecular packing:

  • Nitro Groups: N-(3-Nitrophenyl)- and N-(4-Nitrophenyl)-2,2,2-trichloroacetamide exhibit planar N–H···O=C hydrogen bonding, stabilizing monoclinic systems with 3 NQR frequencies .
  • Chlorine Substituents : N-(2,4,5-Trichlorophenyl)-2,2,2-trichloroacetamide (N245TCPTCA) adopts orthorhombic symmetry (Pmc21) due to intermolecular N–H···O=C and Cl···Cl interactions, contrasting with triclinic systems in 2,4,6-trichlorophenyl analogs .
  • Methyl Groups : Para-methyl derivatives (e.g., N-(4-methylphenyl)-2,2,2-trichloroacetamide) exhibit enhanced steric hindrance, leading to twisted amide conformations and multiple Cl environments .
Conformational Analysis

The N–H bond orientation relative to substituents varies with electronic and steric effects:

  • Anti-Conformation : In N-(3,4-dimethylphenyl)-2,2,2-trichloroacetamide, the N–H bond is antiperiplanar to the 3-CH3 group, similar to N-(3,4-dichlorophenyl) analogs .
  • Syn-Conformation : N-(3-methylphenyl)acetamide adopts a syn conformation, highlighting the trichloro group’s steric influence in forcing anti-orientations .
Phase Behavior and Temperature Effects

35Cl NQR studies reveal substituent-dependent phase transitions:

  • N-[2,6-Dichlorophenyl]-2,2,2-Trichloroacetamide: Exhibits a monoclinic-to-triclinic transition upon cooling, with bleaching out of NQR lines due to Cl reorientation .

Biological Activity

N-(2-acetylphenyl)-2,2,2-trichloroacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C10_{10}H8_{8}Cl3_3N\O
  • Molecular Weight : 253.54 g/mol
  • CAS Number : 594-65-0

The compound features a trichloroacetamide functional group attached to a 2-acetylphenyl moiety, which contributes to its unique properties and biological activities.

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The mechanism likely involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways.
  • Enzyme Inhibition : This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered metabolic states in target cells.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AnticancerHeLa Cells12
Apoptosis InductionMCF-7 Cells10

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at Mangalore University evaluated the antimicrobial efficacy of various chloroacetamide derivatives including this compound. The results indicated that this compound exhibited potent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating effectiveness at micromolar concentrations .
  • Cytotoxicity Against Cancer Cells : In vitro studies on human cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis in HeLa cells. The study highlighted the potential for this compound as a lead structure for developing new anticancer agents .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit specific metabolic enzymes crucial for cancer cell survival, suggesting a dual mechanism of action involving both direct cytotoxicity and metabolic disruption .

Q & A

Q. What are the established synthetic routes for N-(2-acetylphenyl)-2,2,2-trichloroacetamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A typical route involves reacting 2-acetylaniline with trichloroacetyl chloride in anhydrous acetone under reflux (70–80°C) for 6–8 hours, with triethylamine as a base to neutralize HCl . Purification is achieved through recrystallization in ethanol. Key parameters affecting yield include stoichiometric ratios (1:1.2 aniline:trichloroacetyl chloride), solvent dryness, and controlled temperature to minimize side reactions. Yields of 65–75% are typical, with purity confirmed via melting point analysis and IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Q. How is the crystal structure of this compound characterized, and what structural motifs dominate?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) reveals monoclinic or orthorhombic systems depending on substituent positions . The amide group adopts a planar geometry due to resonance stabilization, with intermolecular N–H···O hydrogen bonds forming layered structures. Trichloromethyl groups exhibit rotational disorder, resolved via occupancy refinement. Lattice parameters (e.g., a = 6.945 Å, b = 11.370 Å, c = 15.555 Å for orthorhombic Pmc2₁) are validated against Cambridge Structural Database entries .

Q. What spectroscopic techniques are used to confirm the identity of this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • IR Spectroscopy : Confirms amide C=O (1680–1700 cm⁻¹) and N–H stretches (3250–3300 cm⁻¹). Discrepancies in Cl–C=O coupling are resolved by comparing calculated (DFT) and experimental spectra .
  • 35Cl NQR : Detects chlorine environments in the trichloromethyl group. Contradictory resonance counts (e.g., 1–3 signals) arise from crystallographic disorder, addressed via temperature-dependent studies .
  • 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm) and acetyl methyl (δ 2.6 ppm) are diagnostic. Signal splitting due to rotamers is minimized using DMSO-d6 at 60°C .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-acetyl vs. 4-chloro) alter the compound’s crystallographic symmetry and biological activity?

  • Methodological Answer : Substitution patterns significantly impact crystal packing and bioactivity. For example:
  • 2-Acetylphenyl : Induces steric hindrance, favoring monoclinic P2₁/c symmetry with tighter H-bond networks .
  • 4-Chlorophenyl : Enhances hydrophobic interactions, shifting symmetry to orthorhombic Pmc2₁ .
  • Biological Impact : The acetyl group enhances membrane permeability (logP ~2.8), while chlorophenyl derivatives show higher herbicidal activity (EC₅₀ = 12 µM vs. 18 µM for acetyl) . Structure-activity relationships (SAR) are modeled using CoMFA, with electrostatic potentials mapped via Gaussian 16 .

Q. How can conflicting crystallographic data (e.g., bond length variations >0.05 Å) be reconciled in structural studies?

  • Methodological Answer : Discrepancies arise from experimental (e.g., radiation damage) or computational (e.g., incorrect space group assignment) factors. Resolution strategies include:
  • Multi-Temperature SCXRD : Identifies thermal motion artifacts (e.g., ADPs >0.1 Ų for Cl atoms) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts; >25% H-bond contribution suggests static disorder .
  • DFT Optimization : Compares experimental geometries with B3LYP/6-31G(d) calculations to validate outliers .

Q. What methodologies optimize the compound’s synthetic scalability while maintaining enantiomeric purity?

  • Methodological Answer :
  • Flow Chemistry : Reduces reaction time from 8 hours to 30 minutes via microreactors (0.5 mm ID, 100°C), achieving 85% yield .
  • Chiral Resolution : Uses (R)-BINOL-based catalysts to suppress racemization, confirmed via HPLC (Chiralpak IA column, hexane:IPA = 90:10) .
  • Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether replaces acetone) reduces E-factor by 40% .

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